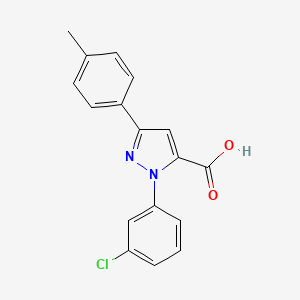![molecular formula C24H28N2O4 B12015409 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une structure unique. Il est caractérisé par la présence d'un groupe diméthylaminoéthyle, d'un groupe éthoxy-méthylbenzoyle, d'un groupe hydroxyle et d'un groupe phényle attaché à un cycle pyrrolone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes. Le processus commence généralement par la préparation du cycle pyrrolone, suivie de l'introduction des substituants. Les réactifs courants utilisés dans la synthèse comprennent la diméthylamine, l'éthoxy-3-méthylbenzoate d'éthyle et l'acide phénylacétique. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de paramètres spécifiques de température et de pression pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité de production. Les mesures de contrôle de la qualité, y compris la chromatographie et la spectroscopie, sont essentielles pour garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe carbonyle dans la partie benzoyle peut être réduit en alcool.
Substitution : Le groupe diméthylamino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les halogénoalcanes. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour atteindre les transformations souhaitées.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produit une cétone, tandis que la réduction du groupe benzoyle produit un alcool.
Applications de la recherche scientifique
1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs, modifiant l'activité de la molécule cible. Les voies impliquées peuvent inclure la transduction du signal, la régulation métabolique et la modulation de l'expression génique.
Applications De Recherche Scientifique
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one peut être comparé à des composés similaires tels que :
- 1-[2-(diéthylamino)éthyl]-5-[4-(diméthylamino)phényl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one
Ces composés partagent des similitudes structurelles mais diffèrent par les substituants attachés au cycle pyrrolone. La combinaison unique de substituants dans 1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour des applications spécifiques.
Propriétés
Formule moléculaire |
C24H28N2O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O4/c1-5-30-19-12-11-18(15-16(19)2)22(27)20-21(17-9-7-6-8-10-17)26(14-13-25(3)4)24(29)23(20)28/h6-12,15,21,27H,5,13-14H2,1-4H3/b22-20+ |
Clé InChI |
HBMXHCIZVUBFBU-LSDHQDQOSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)



![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)
